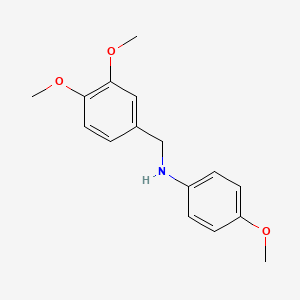
N-(3,4-dimethoxybenzyl)-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethoxybenzyl)-4-methoxyaniline” is a compound that contains an aniline group (a primary amine attached to a phenyl group), which is substituted at the para position with a methoxy group (an oxygen atom bonded to a methyl group). Additionally, it has a benzyl group (a phenyl group attached to a methylene group) substituted with two methoxy groups at the 3 and 4 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-methoxyaniline with a suitable 3,4-dimethoxybenzyl halide in the presence of a base. This would form a bond between the nitrogen of the aniline and the carbon of the benzyl group .Molecular Structure Analysis
The molecule contains several functional groups that would influence its properties. The aniline group can participate in hydrogen bonding, while the methoxy groups are electron-donating, which can influence the reactivity of the aromatic rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the aniline group could be acylated or alkylated. The methoxy groups could potentially be demethylated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the aniline and methoxy groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
1. Analytical Characterization and Substance Identification
N-(3,4-dimethoxybenzyl)-4-methoxyaniline has been studied for its analytical characterization and identification in novel psychoactive substances. Research conducted by Westphal, Girreser, and Waldmüller (2016) on novel ortho-methoxybenzylated amphetamine-type designer drugs included the analysis of N-(ortho-methoxybenzyl)amines, highlighting the importance of identifying new psychoactive compounds for forensic purposes (Westphal et al., 2016).
2. Chemical Synthesis and Protecting Groups
The compound's derivatives, particularly as protecting groups in chemical synthesis, have been extensively studied. Horita et al. (1986) and Oikawa et al. (1985) discussed the selectivity of deprotection of benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups for hydroxy functions, emphasizing the compound's relevance in synthetic chemistry (Horita et al., 1986), (Oikawa et al., 1985).
3. Use in Oligoribonucleotide Synthesis
The utility of 3,4-dimethoxybenzyl groups as protecting groups in the synthesis of oligoribonucleotides was explored by Takaku, Ito, and Imai (1986). This application demonstrates the compound's significance in the field of nucleic acid chemistry (Takaku et al., 1986).
4. Application in Organic Synthesis
The compound has been applied in organic synthesis processes. Mehta, Nandi, Ila, and Junjappa (1999) investigated the regioselective addition of alkoxybenzyl Grignard reagents, including 3,4-dimethoxybenzyl derivatives, to α-oxoketene dithioacetals, showcasing its role in the synthesis of complex organic molecules (Mehta et al., 1999).
5. Material Science and Crystallography
In material science and crystallography, the structural properties of methoxy derivatives of benzyl bromide, including 3,4-dimethoxybenzyl bromide, have been analyzed by Pan, Cheung, Harris, Constable, and Housecroft (2005). This study provides insights into the compound's potential as a building block in the synthesis of dendritic materials (Pan et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-14-7-5-13(6-8-14)17-11-12-4-9-15(19-2)16(10-12)20-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVDNZJKCOONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-4-methoxyaniline | |
CAS RN |
82376-73-6 |
Source


|
| Record name | 3,4-DIMETHOXY-N-(4-METHOXYPHENYL)BENZYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

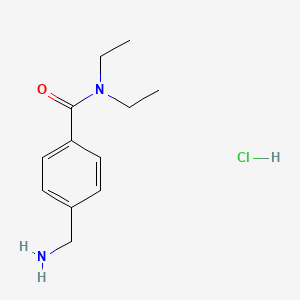
![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one](/img/structure/B2914799.png)

![ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)
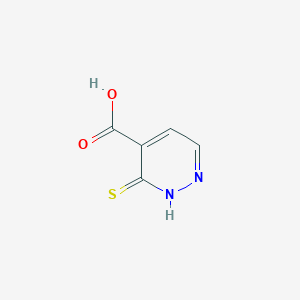

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2914808.png)
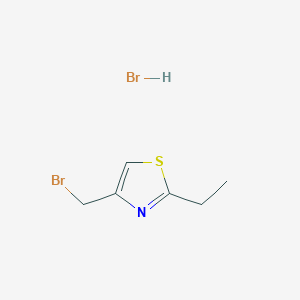

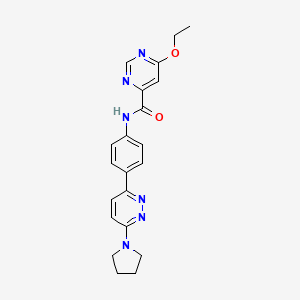
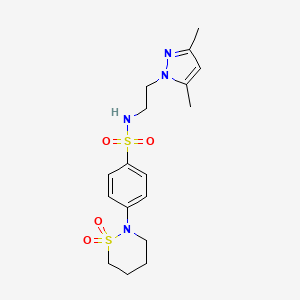
![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)